Hexafluoroacetone
Overview
Description
Hexafluoroacetone is a chemical compound with the molecular formula ( \text{C}_3\text{F}_6\text{O} ). It is structurally similar to acetone but exhibits markedly different reactivity. This compound is a colorless, hygroscopic, nonflammable, and highly reactive gas characterized by a musty odor . The most common form of this substance is this compound sesquihydrate, which is a hemihydrate of hexafluoropropane-2,2-diol .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: In the laboratory, this compound can be prepared in a two-step process from perfluoropropene.
Types of Reactions:
Hydration: this compound reacts with water to form this compound sesquihydrate.
Nucleophilic Addition: Nucleophiles attack the carbonyl carbon of this compound.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydration: Water is used as a reagent.
Nucleophilic Addition: Ammonia and phosphoryl chloride are common reagents.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired reaction.
Major Products:
Hydration: this compound sesquihydrate.
Nucleophilic Addition: Hemiaminal and imine derivatives.
Mechanism of Action
Hexafluoroacetone (HFA) is a chemical compound with the formula (CF3)2CO . It is structurally similar to acetone, but its reactivity is markedly different . It is a colorless, hygroscopic, nonflammable, highly reactive gas .
Target of Action
It is known to be an important pharmaceutical intermediate , suggesting that it interacts with various biological molecules during drug synthesis.
Mode of Action
This compound is an electrophile . Electrophiles are species that seek electrons and tend to react with nucleophiles, which are electron-rich species. In water, this compound predominantly exists as the hydrate . The equilibrium constant (Keq) for the formation of this geminal diol is 10^6 M^−1 .
Biochemical Pathways
It is used in the synthesis of hexafluoroisopropanol and sevoflurane, an inhalation anesthetic drug . This suggests that it plays a role in the biochemical pathways related to these substances.
Pharmacokinetics
It is known to be a highly reactive gas that reacts with water or water vapor to form a highly acidic product . This suggests that its bioavailability and pharmacokinetics could be influenced by its reactivity and the environmental conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a highly reactive gas that reacts with water or water vapor to form a highly acidic product . Therefore, the presence of water or humidity in the environment could potentially influence its reactivity and stability. Furthermore, it is known to be toxic by ingestion, skin absorption, and inhalation, and is an irritant to skin, eyes, and mucous membranes . This suggests that safety measures should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
It is known that Hexafluoroacetone is an electrophile, meaning it has a tendency to attract electrons . This property allows it to interact with various biomolecules, such as enzymes and proteins, that have electron-rich regions. The nature of these interactions is largely dependent on the specific biomolecule involved and the conditions under which the interaction occurs.
Cellular Effects
It is known to be toxic and highly reactive . It is an irritant to skin, eyes, and mucous membranes and is toxic by ingestion, skin absorption, and inhalation . When heated to high temperatures, it emits toxic fluoride fumes .
Molecular Mechanism
It is known that this compound is an electrophile and can therefore interact with various biomolecules through electron-rich regions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to be highly reactive
Dosage Effects in Animal Models
There is currently limited information available on the effects of this compound dosage in animal models
Scientific Research Applications
Hexafluoroacetone has a wide range of applications in scientific research:
Biology and Medicine: this compound is used in the synthesis of sevoflurane, an inhalation anesthetic drug.
Comparison with Similar Compounds
Hexafluoroacetone is structurally similar to acetone but has significantly different reactivity due to the presence of fluorine atoms. Similar compounds include:
Acetone: Less reactive and does not form hydrates as readily as this compound.
Hexafluoro-2-propanol: Another fluorinated compound with different applications and properties.
This compound’s unique reactivity and ability to form stable hydrates make it distinct from these similar compounds.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZWSGALLODQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O, Array | |
Record name | HEXAFLUOROACETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3566 | |
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Record name | HEXAFLUOROACETONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate) | |
Record name | Hexafluoroacetone | |
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DSSTOX Substance ID |
DTXSID9043778 | |
Record name | Hexafluoroacetone | |
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Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | HEXAFLUOROACETONE | |
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Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
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Record name | Hexafluoroacetone | |
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Record name | HEXAFLUOROACETONE | |
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Boiling Point |
-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F | |
Record name | HEXAFLUOROACETONE | |
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Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
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Record name | Hexafluoroacetone | |
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Solubility |
Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts | |
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Record name | Hexafluoroacetone | |
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Density |
1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
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Vapor Density |
5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7 | |
Record name | HEXAFLUOROACETONE | |
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Vapor Pressure |
5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm | |
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Source | CAMEO Chemicals | |
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Color/Form |
COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
684-16-2 | |
Record name | HEXAFLUOROACETONE | |
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Record name | Hexafluoroacetone | |
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Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UC256250.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F | |
Record name | HEXAFLUOROACETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3566 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAFLUOROACETONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAFLUOROACETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/483 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexafluoroacetone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.